![molecular formula C12H16ClNO B3094193 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride CAS No. 1255717-57-7](/img/structure/B3094193.png)
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride
Descripción general
Descripción
“1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride” is a chemical compound with the molecular formula C12H16ClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride” includes a pyrrolidine ring attached to a phenyl group through an ethanone linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride” are not detailed in the available literature, compounds with a pyrrolidine ring are known to participate in a variety of chemical reactions . The pyrrolidine ring can be functionalized or modified to generate structural diversity .Aplicaciones Científicas De Investigación
Blood Platelet Aggregation Inhibition
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride derivatives, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, have been found to inhibit ADP-induced aggregation of blood platelets. This discovery emerged from a series of compounds synthesized for this purpose, showcasing the compound's potential in medical research related to blood coagulation processes (Grisar et al., 1976).
Anticancer Properties
A variant of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride, specifically 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has demonstrated high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting its potential as an anti-cancer agent (Via et al., 2008).
Antibacterial Activity
Synthesized derivatives of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride, such as 1-(4-(piperidin-1-yl) phenyl) ethanone, have shown promising antibacterial activity. These compounds have been evaluated for their effectiveness against various bacterial strains, indicating their potential use in developing new antibacterial agents (Merugu et al., 2010).
Corrosion Inhibition
Compounds like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, derived from 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride, have been studied for their corrosion inhibition efficiency. These compounds have been effective in inhibiting corrosion of carbon steel in acidic environments, making them valuable in materials science and engineering (Hegazy et al., 2012).
Direcciones Futuras
The future directions for research on “1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride” and similar compounds could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . The influence of steric factors on biological activity and the structure-activity relationship of these compounds could also be areas of interest .
Propiedades
IUPAC Name |
1-(3-pyrrolidin-1-ylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13;/h4-6,9H,2-3,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSZODZYHWXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



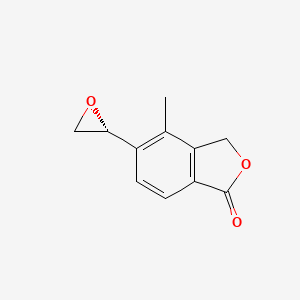
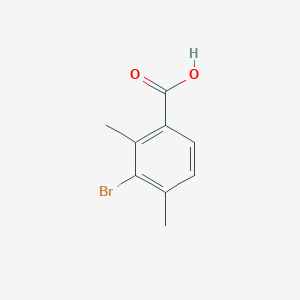
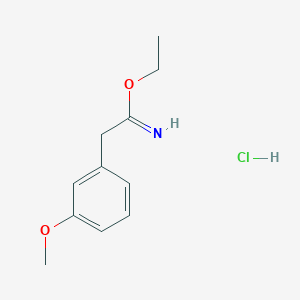
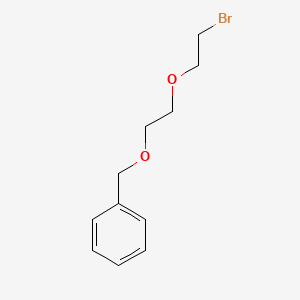
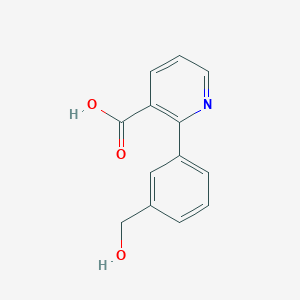
![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)
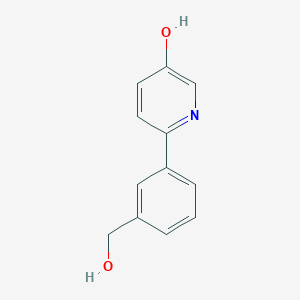
![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)
![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)
![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/structure/B3094172.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094179.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)
![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)